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molecular formula C11H9NO3 B2355306 (Z)-2-cyano-3-(4-methoxyphenyl)prop-2-enoic acid CAS No. 1089301-34-7

(Z)-2-cyano-3-(4-methoxyphenyl)prop-2-enoic acid

Cat. No. B2355306
M. Wt: 203.197
InChI Key: KMHNRJDDHTZZDZ-TWGQIWQCSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04588719

Procedure details

A stirred mixture of p-anisaldehyde (60.7 ml), ammonium acetate (7.5 g), cyanoacetic acid (42.5 g), pyridone (70 ml) in toluene (390 ml) is refluxed using a Dean Stark trap until about 9 ml of water is collected. The reaction mixture is cooled and the solid precipitate filtered and stirred with 10% aqueous HCL. The solid is filtered and recrystallized from methanol yielding the desired product.
Quantity
60.7 mL
Type
reactant
Reaction Step One
Quantity
7.5 g
Type
reactant
Reaction Step One
Quantity
42.5 g
Type
reactant
Reaction Step One
Quantity
70 mL
Type
reactant
Reaction Step One
Quantity
390 mL
Type
solvent
Reaction Step One
Name
Quantity
9 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH:1](=O)[C:2]1[CH:7]=[CH:6][C:5]([O:8][CH3:9])=[CH:4][CH:3]=1.C([O-])(=O)C.[NH4+].[C:16]([CH2:18][C:19]([OH:21])=[O:20])#[N:17].N1C=CC=CC1=O>C1(C)C=CC=CC=1.O>[C:16]([C:18](=[CH:1][C:2]1[CH:7]=[CH:6][C:5]([O:8][CH3:9])=[CH:4][CH:3]=1)[C:19]([OH:21])=[O:20])#[N:17] |f:1.2|

Inputs

Step One
Name
Quantity
60.7 mL
Type
reactant
Smiles
C(C1=CC=C(C=C1)OC)=O
Name
Quantity
7.5 g
Type
reactant
Smiles
C(C)(=O)[O-].[NH4+]
Name
Quantity
42.5 g
Type
reactant
Smiles
C(#N)CC(=O)O
Name
Quantity
70 mL
Type
reactant
Smiles
N1C(C=CC=C1)=O
Name
Quantity
390 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Two
Name
Quantity
9 mL
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
stirred with 10% aqueous HCL
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
is refluxed
CUSTOM
Type
CUSTOM
Details
is collected
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture is cooled
FILTRATION
Type
FILTRATION
Details
the solid precipitate filtered
FILTRATION
Type
FILTRATION
Details
The solid is filtered
CUSTOM
Type
CUSTOM
Details
recrystallized from methanol yielding the desired product

Outcomes

Product
Name
Type
Smiles
C(#N)C(C(=O)O)=CC1=CC=C(C=C1)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US04588719

Procedure details

A stirred mixture of p-anisaldehyde (60.7 ml), ammonium acetate (7.5 g), cyanoacetic acid (42.5 g), pyridone (70 ml) in toluene (390 ml) is refluxed using a Dean Stark trap until about 9 ml of water is collected. The reaction mixture is cooled and the solid precipitate filtered and stirred with 10% aqueous HCL. The solid is filtered and recrystallized from methanol yielding the desired product.
Quantity
60.7 mL
Type
reactant
Reaction Step One
Quantity
7.5 g
Type
reactant
Reaction Step One
Quantity
42.5 g
Type
reactant
Reaction Step One
Quantity
70 mL
Type
reactant
Reaction Step One
Quantity
390 mL
Type
solvent
Reaction Step One
Name
Quantity
9 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH:1](=O)[C:2]1[CH:7]=[CH:6][C:5]([O:8][CH3:9])=[CH:4][CH:3]=1.C([O-])(=O)C.[NH4+].[C:16]([CH2:18][C:19]([OH:21])=[O:20])#[N:17].N1C=CC=CC1=O>C1(C)C=CC=CC=1.O>[C:16]([C:18](=[CH:1][C:2]1[CH:7]=[CH:6][C:5]([O:8][CH3:9])=[CH:4][CH:3]=1)[C:19]([OH:21])=[O:20])#[N:17] |f:1.2|

Inputs

Step One
Name
Quantity
60.7 mL
Type
reactant
Smiles
C(C1=CC=C(C=C1)OC)=O
Name
Quantity
7.5 g
Type
reactant
Smiles
C(C)(=O)[O-].[NH4+]
Name
Quantity
42.5 g
Type
reactant
Smiles
C(#N)CC(=O)O
Name
Quantity
70 mL
Type
reactant
Smiles
N1C(C=CC=C1)=O
Name
Quantity
390 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Two
Name
Quantity
9 mL
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
stirred with 10% aqueous HCL
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
is refluxed
CUSTOM
Type
CUSTOM
Details
is collected
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture is cooled
FILTRATION
Type
FILTRATION
Details
the solid precipitate filtered
FILTRATION
Type
FILTRATION
Details
The solid is filtered
CUSTOM
Type
CUSTOM
Details
recrystallized from methanol yielding the desired product

Outcomes

Product
Name
Type
Smiles
C(#N)C(C(=O)O)=CC1=CC=C(C=C1)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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